

Reasons for Tenidap Sodium market withdrawal and discontinuation

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Compound of Interest		
Compound Name:	Tenidap Sodium	
Cat. No.:	B1683003	Get Quote

Tenidap Sodium: Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the market withdrawal and discontinuation of **Tenidap Sodium**. The following resources, including troubleshooting guides and frequently asked questions (FAQs), are designed to assist researchers in understanding the scientific and regulatory context of this decision.

Frequently Asked Questions (FAQs)

Q1: What was **Tenidap Sodium** and what was its intended use?

Tenidap Sodium was a novel investigational anti-inflammatory drug intended for the treatment of rheumatoid arthritis.[1] It was unique in its dual mechanism of action, inhibiting both cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines, particularly Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1] This dual action suggested potential for both symptomatic relief and disease-modifying effects in rheumatoid arthritis.[1]

Q2: Why was **Tenidap Sodium** withdrawn from the market?

Tenidap Sodium was never granted marketing approval in the United States. In May 1996, a U.S. Food and Drug Administration (FDA) advisory committee rejected Pfizer's New Drug



Application (NDA) for Tenidap.[2] While the specific and complete reasons for the FDA's rejection are not fully public, the available clinical trial data pointed to concerns regarding its safety profile, particularly its effects on the kidneys and liver.

Q3: What were the specific safety concerns identified in clinical trials?

Clinical studies revealed two primary areas of concern:

- Renal (Kidney) Effects: Tenidap was associated with a higher incidence of mild to moderate
 proteinuria (the presence of excess protein in urine) compared to other nonsteroidal antiinflammatory drugs (NSAIDs) like diclofenac.[3] This proteinuria was described as being of
 proximal tubular origin and non-progressive.[3]
- Hepatic (Liver) Effects: An equal incidence of elevated liver transaminases was observed in patients treated with Tenidap compared to those treated with diclofenac.[3] Elevated transaminases can be an indicator of liver inflammation or damage.

Q4: Was **Tenidap Sodium**'s efficacy a concern?

No, in fact, clinical trials demonstrated that Tenidap had superior efficacy compared to existing NSAIDs like diclofenac in treating the signs and symptoms of rheumatoid arthritis.[3] It also showed a significant reduction in inflammatory markers such as C-reactive protein and serum amyloid A, suggesting potential disease-modifying activity.[3]

Troubleshooting Guide for Researchers Studying Similar Compounds

This guide is intended for researchers working with investigational drugs that have a similar pharmacological profile to **Tenidap Sodium** (e.g., dual COX/cytokine inhibitors).



Observed Issue	Potential Cause	Recommended Action
Elevated serum creatinine or unexplained proteinuria in preclinical models.	Inhibition of renal prostaglandins (COX effect) and/or direct tubular effects (cytokine modulation).	Implement rigorous renal function monitoring. See Experimental Protocol for Renal Safety Assessment.
Unexpected increase in liver enzymes (ALT, AST) in cell-based assays or animal models.	Potential for idiosyncratic drug- induced liver injury (DILI) or off-target effects.	Conduct thorough in vitro cytotoxicity assays and in vivo liver function tests. Refer to Experimental Protocol for Hepatic Safety Assessment.
Compound demonstrates high efficacy but borderline safety profile.	The therapeutic window may be narrow.	Perform dose-ranging studies to establish a clear dose- response relationship for both efficacy and toxicity.

Quantitative Data Summary

The following tables summarize the key safety findings from a comparative clinical trial of **Tenidap Sodium** versus Diclofenac in patients with rheumatoid arthritis.[3]

Table 1: Incidence of Key Adverse Events

Adverse Event	Tenidap Sodium (120 mg/day)	Diclofenac (150 mg/day)
Elevated Transaminases	Equal Incidence	Equal Incidence
Mild Proteinuria (≥500 mg/24h)	Higher Incidence	Lower Incidence

Note: Specific percentages for the incidence of these adverse events are not consistently reported in the available literature.

Experimental Protocols

Experimental Protocol for Renal Safety Assessment



This protocol outlines a general approach for monitoring renal function in preclinical or clinical studies of compounds with a pharmacological profile similar to Tenidap.

Baseline Assessment:

- Measure serum creatinine (SCr) and calculate the estimated glomerular filtration rate (eGFR).
- Perform a complete urinalysis, including quantification of 24-hour urinary protein excretion.
- Measure urinary biomarkers of tubular injury (e.g., N-acetyl-β-D-glucosaminidase, kidney injury molecule-1).

• On-Study Monitoring:

- Repeat SCr, eGFR, and urinalysis at regular intervals (e.g., weekly for the first month, then monthly).
- If proteinuria is detected or increases from baseline, repeat the 24-hour urine protein measurement to confirm.
- Consider more frequent monitoring in subjects with pre-existing renal conditions or those on concomitant medications that can affect renal function.

Actionable Thresholds:

- Define a priori thresholds for concern, for example, a >30% increase in SCr from baseline or the new onset of persistent proteinuria >500 mg/24h.
- Develop a clear plan for dose reduction or discontinuation if these thresholds are met.

Experimental Protocol for Hepatic Safety Assessment

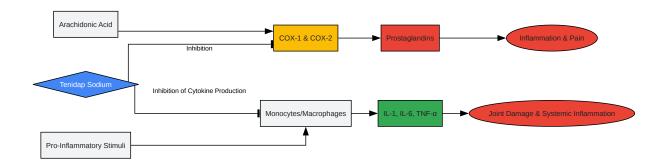
This protocol provides a framework for monitoring liver safety during the development of novel anti-inflammatory agents.

Baseline Assessment:



- Measure serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
- Screen for viral hepatitis (Hepatitis B and C).
- On-Study Monitoring:
 - Repeat liver function tests (LFTs) at regular intervals (e.g., every two weeks for the first two months, then monthly).
 - If LFTs become elevated, more frequent monitoring (e.g., weekly) is recommended.
- · Hy's Law Criteria:
 - Be vigilant for potential cases of severe drug-induced liver injury. The FDA's "Hy's Law"
 criteria for stopping a trial are:
 - ALT or AST > 3 times the upper limit of normal (ULN).
 - Total bilirubin > 2 times ULN.
 - No other explanation for the liver injury.

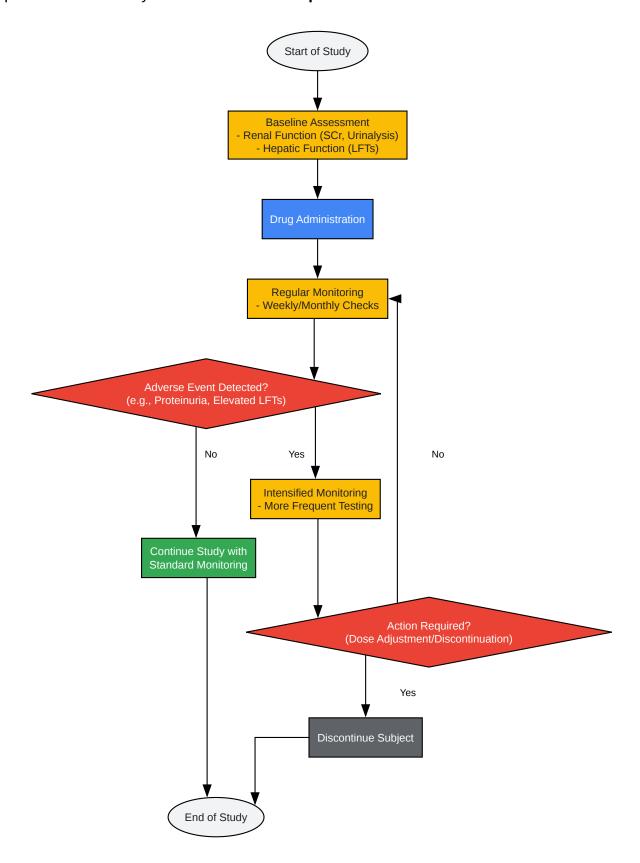
Visualizations



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Caption: Dual inhibitory mechanism of **Tenidap Sodium**.



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Caption: Clinical trial safety monitoring workflow.

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